molecular formula C10H15NO2 B2974575 Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate CAS No. 2243508-12-3

Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate

Cat. No.: B2974575
CAS No.: 2243508-12-3
M. Wt: 181.235
InChI Key: SEWWEZJVXHSZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with an appropriate alkyne and esterifying agent. One common method is the reaction of 3-pyrrolidinone with propargyl bromide in the presence of a base such as potassium carbonate, followed by esterification with ethanol and a catalytic amount of acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the alkyne group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives such as ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-carboxylate: Lacks the prop-2-ynyl substituent, resulting in different chemical properties and biological activities.

    Pyrrolidine-3-carboxylate: Similar structure but without the ethyl ester group, leading to variations in reactivity and applications.

    Propargylamine derivatives: Contain the prop-2-ynyl group but differ in the core structure, affecting their overall properties and uses.

Properties

IUPAC Name

ethyl 3-prop-2-ynylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-5-10(6-7-11-8-10)9(12)13-4-2/h1,11H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWWEZJVXHSZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.